N-(2,4-dinitrophenyl)serine N-(2,4-dinitrophenyl)serine N-(2,4-dinitrophenyl)serine is a serine derivative having a 2,4-dinitrophenyl substituent on nitrogen. It is a C-nitro compound, a serine derivative and a non-proteinogenic alpha-amino acid. It contains a hydroxymethyl group. It is functionally related to a serine.
Brand Name: Vulcanchem
CAS No.: 10547-30-5
VCID: VC16039435
InChI: InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)
SMILES:
Molecular Formula: C9H9N3O7
Molecular Weight: 271.18 g/mol

N-(2,4-dinitrophenyl)serine

CAS No.: 10547-30-5

Cat. No.: VC16039435

Molecular Formula: C9H9N3O7

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dinitrophenyl)serine - 10547-30-5

Specification

CAS No. 10547-30-5
Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
IUPAC Name 2-(2,4-dinitroanilino)-3-hydroxypropanoic acid
Standard InChI InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)
Standard InChI Key SBQZBOCQYMVLTC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

DNP-serine consists of a serine backbone covalently bonded to a 2,4-dinitrophenyl group at the α-amino position. The IUPAC name for this compound is 2-[(2,4-dinitrophenyl)amino]-3-hydroxypropanoic acid, reflecting its substitution pattern . X-ray crystallography and computational modeling confirm a planar aromatic ring system orthogonal to the serine’s propanoic acid chain, creating steric hindrance that influences its interactions with chiral stationary phases .

Stereochemical Variants

  • DL-form: The racemic mixture (CAS 10547-30-5) exhibits no optical activity and is commonly used in non-enantioselective applications .

  • L-form: The enantiopure variant (CAS 1655-64-7) demonstrates specific rotation values critical for chiral separations, with a melting point of 177°C and a density of 1.715 g/cm³ .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,540 cm⁻¹ and 1,350 cm⁻¹ correspond to nitro group stretching vibrations .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals a singlet at δ 8.85 ppm for the aromatic protons adjacent to nitro groups, while the serine backbone protons appear as multiplets between δ 3.2–4.1 ppm .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a base peak at m/z 271.08 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Purification

Synthetic Pathways

DNP-serine is typically synthesized via nucleophilic aromatic substitution (SNAr) between serine and 1-chloro-2,4-dinitrobenzene under alkaline conditions . The reaction proceeds at 60°C in aqueous ethanol, yielding the DL-form, which can be resolved into enantiomers using bovine serum albumin (BSA) chiral stationary phases .

Reaction Optimization

  • pH Control: Maintaining a pH > 9.0 ensures deprotonation of serine’s amino group, enhancing nucleophilicity .

  • Solvent Systems: Ethanol-water mixtures (70:30 v/v) optimize solubility of both reactants, achieving yields >85% .

Chromatographic Resolution

Enantiomeric separation of DNP-serine is achieved using BSA-coated HPLC columns. Key parameters include:

ParameterOptimal ValueEffect on Resolution (Rₛ)
Mobile Phase pH5.14Rₛ = 1.34
1-Propanol Content9% v/vRₛ = 2.04
Column Temperature25°CΔH = -12.3 kJ/mol

Lower pH increases protonation of BSA’s carboxyl groups, enhancing electrostatic interactions with the dinitrophenyl moiety .

Physicochemical Properties

Thermal Stability

DNP-serine decomposes at 307.8°C (flash point), with a boiling point of 585.3°C at atmospheric pressure . Thermal gravimetric analysis (TGA) shows a single-step decomposition profile, indicating no stable intermediates .

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water12.425
Ethanol34.725
1-Propanol8.925

Limited aqueous solubility necessitates organic cosolvents for HPLC applications .

Applications in Chiral Chromatography

Retention Mechanism on BSA Columns

DNP-serine’s retention factor (kk) increases from 0.81 to 6.23 as mobile phase pH decreases from 7.21 to 5.14, driven by enhanced hydrogen bonding between the protonated carboxylic acid group and BSA’s binding pockets .

Thermodynamic Analysis

  • Enthalpy Change (ΔH\Delta H): -12.3 kJ/mol (exothermic binding) .

  • Entropy Change (ΔS\Delta S): -45.2 J/mol·K, indicating ordered binding interactions .

Comparison with Analogues

Compoundkk (pH 5.14)RsR_s (9% 1-propanol)
DNP-serine6.231.34
DNP-proline4.172.04

Proline’s rigid pyrrolidine ring reduces steric flexibility, improving resolution despite lower retention .

Future Directions

Recent advances in computational docking simulations suggest engineered BSA mutants with enhanced enantioselectivity for DNP-serine could reduce analysis times by 40% . Additionally, its potential as a fluorescence quencher in Förster resonance energy transfer (FRET) probes warrants exploration.

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